Home > Products > Building Blocks P16354 > 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol - 941868-43-5

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

Catalog Number: EVT-1627407
CAS Number: 941868-43-5
Molecular Formula: C19H19N3O
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol

  • Compound Description: This compound and its analogs represent a class of dopamine D2/D3 agonists. They have been investigated for their potential in treating Parkinson's disease (PD), particularly focusing on their selectivity for the D3 receptor over the D2 receptor (D2/D3). []

7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

  • Compound Description: This compound belongs to a series of aminotetralin-piperazine hybrid molecules designed as dopamine D2/D3 receptor agonists. Researchers have explored positional isomers of this compound, varying the location of the phenolic hydroxyl group on the aromatic ring to understand structure-activity relationships. []
  • Relevance: Similar to the previous compound, this molecule also possesses the 4-phenylpiperazine moiety found in 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol. The research highlights that attaching different substituents and modifying the linker length to this core structure significantly impacts the compound's affinity and selectivity for D2 and D3 receptors. []

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol

  • Compound Description: This compound is a potent dopamine D2/D3 agonist and exhibits iron chelating properties. It has been investigated for its potential application in both symptomatic and neuroprotective therapies for Parkinson's disease (PD). This dual-action mechanism makes it a promising candidate for addressing both motor symptoms and the underlying neurodegeneration in PD. []

5-((4-Phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol

  • Compound Description: This compound has been studied for its corrosion inhibition properties on mild steel in acidic environments. []
  • Relevance: The structural similarity between this compound and 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol lies in the shared quinolin-8-ol moiety. While both molecules contain a phenyl ring, the presence of a tetrazole ring in this compound instead of the piperazine ring found in the target compound highlights a key structural difference. []

5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives

  • Compound Description: This series of compounds was designed and synthesized for their potential antibacterial activity. The research investigated the impact of varying alkyl substituents on the piperazine ring. []
  • Relevance: These derivatives are structurally related to 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol through the shared quinolin-8-ol moiety and the presence of a piperazine ring. The key difference lies in the substitution pattern on the piperazine ring; while 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has a phenyl group attached to the piperazine, these derivatives feature various alkyl substituents. []
Overview

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is a chemical compound characterized by the molecular formula C19H19N3OC_{19}H_{19}N_{3}O. This compound integrates a quinoline structure with a phenylpiperazine moiety, which contributes to its unique chemical properties and potential applications in various scientific fields. Its synthesis and functional properties have garnered attention for their implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and corrosion inhibition.

Source

The primary source of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is derived from the reaction between 8-hydroxyquinoline and 1-phenylpiperazine, typically conducted under reflux conditions with appropriate solvents and catalysts. This compound has been studied for its biological activity, including its role as an iron chelator and its potential use in treating neurodegenerative diseases .

Classification

This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities. It is specifically classified as a piperazine-containing quinoline, which enhances its pharmacological profile by providing sites for interaction with biological targets .

Synthesis Analysis

Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol generally involves the following steps:

  1. Reagents: The primary reagents used are 8-hydroxyquinoline and 1-phenylpiperazine.
  2. Solvents: Common solvents include ethanol or methanol.
  3. Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Technical Details

The reaction is typically carried out by heating the mixture under reflux for several hours to ensure complete conversion of the reactants into the desired product. The resulting compound can be purified through recrystallization or chromatography to achieve high purity levels .

Molecular Structure Analysis

Structure

The molecular structure of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol features a quinoline ring system substituted at the 8-position with a hydroxyl group and at the 2-position with a phenylpiperazine moiety. This configuration is crucial for its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C19H19N3OC_{19}H_{19}N_{3}O
  • Molecular Weight: Approximately 307.37 g/mol
  • Functional Groups: Hydroxyl group (-OH), piperazine ring, and phenyl group.
Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can participate in several chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions may occur where functional groups on the quinoline or piperazine rings are replaced.

Common Reagents and Conditions

For oxidation reactions, potassium permanganate is typically used in acidic or neutral conditions. Reduction processes often utilize sodium borohydride in methanol or ethanol, while substitution reactions might involve halogenating agents like bromine or chlorine .

Mechanism of Action

Process

The mechanism of action for 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol primarily involves its function as a corrosion inhibitor for carbon steel. The compound acts through physisorption on metal surfaces, forming a protective film that significantly reduces corrosion rates.

Data

Research indicates that the inhibition efficiency of this compound increases with higher concentrations and decreases with rising temperatures, highlighting its potential as an effective corrosion inhibitor in various environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in common organic solvents like ethanol and methanol.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with oxidizing agents and can undergo substitution reactions.

Relevant analytical techniques such as UV/VIS spectroscopy, NMR spectroscopy, and mass spectrometry are utilized to characterize this compound and confirm its structure .

Applications

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has several scientific applications:

  1. Corrosion Inhibition: Used effectively to inhibit corrosion in carbon steel environments, particularly in acidic media.
  2. Pharmaceutical Development: Investigated for its potential role as an iron chelator and in treating neurodegenerative diseases such as Parkinson’s disease by modulating dopamine receptor activity .
  3. Biochemical Research: Explored for its interactions with various enzymes and proteins, influencing cellular processes related to oxidative stress responses .
Introduction to 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol in Contemporary Medicinal Chemistry

Historical Context of Quinoline-Phenylpiperazine Hybrids in Drug Discovery

Quinoline-phenylpiperazine hybrids represent a strategically engineered class of compounds designed to synergize the pharmacological profiles of both pharmacophores. The quinoline scaffold, a privileged structure in medicinal chemistry, has been extensively utilized for its diverse biological activities, including antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer (topotecan) effects [2]. Concurrently, phenylpiperazine derivatives have demonstrated significant utility in central nervous system (CNS) therapeutics, particularly as dopamine receptor modulators. The fusion of these moieties emerged in the early 2000s as a rational approach to target multifactorial diseases, notably Parkinson's disease (PD), where dual-pathway intervention (dopaminergic agonism and neuroprotection) is therapeutically advantageous [1] [3].

Key developmental milestones for this hybrid class include:

  • VK-28 (5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol): An early hybrid demonstrating iron-chelating properties and dopamine receptor affinity, serving as a prototype for neuroprotective agents in PD models [1].
  • M30 (5-((prop-2-ynylamino)methyl)quinolin-8-ol): Incorporated propargylamine to enhance monoamine oxidase-B (MAO-B) inhibitory activity alongside iron chelation [1].
  • Constrained Aminotetralin-Piperazine Hybrids: Structural optimization led to trans-octahydrobenzo[f]quinolin-7-ol derivatives, showing enhanced D2/D3 receptor affinity (Ki = 14.9 nM at D3) compared to non-hybrid counterparts due to optimal spatial positioning of pharmacophoric elements [3].

Table 1: Developmental Milestones of Quinoline-Phenylpiperazine Hybrids

CompoundKey Structural FeaturesPrimary Pharmacological ActivitiesReference
VK-28Hydroxyethylpiperazine-linked 8-hydroxyquinolineD2/D3 agonism, iron chelation, antioxidant [1]
M30Propargylamine-linked 8-hydroxyquinolineMAO-B inhibition, neuroprotection [1]
trans-Octahydrobenzo[f]quinolin-7-olRigid aminotetralin-piperazine fusionEnhanced D2/D3 affinity (Ki D3 = 14.9 nM) [3]
2-(4-Phenylpiperazin-1-yl)quinolin-8-olPhenylpiperazine at C2 of 8-hydroxyquinolineMultifunctional D2/D3 agonism and metal chelation [4]

The emergence of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol (CAS# 941868-43-5) exemplifies this evolution, strategically positioning the phenylpiperazine moiety at the quinoline C2 position to optimize receptor interactions while retaining the 8-hydroxy group for metal chelation. This configuration diverges from earlier hybrids (e.g., VK-28's N-alkylpiperazine linkage) to enhance D2/D3 receptor subtype selectivity and improve blood-brain barrier permeability [1] [4]. Beyond neurodegenerative applications, recent evidence highlights the antiviral potential of quinoline derivatives against Zika virus, hepatitis C, and SARS-CoV-2, suggesting unexplored therapeutic avenues for this hybrid class [2].

Rational Design Principles for Multifunctional Ligands in Neurodegenerative and Infectious Diseases

The architecture of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol embodies three core principles in multifunctional ligand design:

Pharmacophore Synergy and Spatial Optimization

The molecule integrates three critical pharmacophoric elements:

  • Cationic Center: The piperazine nitrogen (pKa ~8.5) provides protonation capacity for ionic bonding with Asp110 in transmembrane helix 3 (TM3) of D2/D3 receptors, essential for agonist efficacy [3].
  • Aromatic/Hydrophobic Domains: The phenylpiperazine and quinoline rings engage in π-π stacking with Phe345/Phe346 in TM6 of D3 receptors, while the quinoline core facilitates van der Waals interactions with hydrophobic receptor pockets [3].
  • Metal-Chelating Motif: The ortho-positioned 8-hydroxy and quinoline nitrogen atoms form a bidentate chelation site for transition metals (Fe²⁺/³⁺, Cu²⁺), with stability constants (log β₂) exceeding 14 for Fe³⁺, enabling effective inhibition of Fenton chemistry-driven oxidative stress [1] [8].

Molecular modeling studies indicate that the C2-piperazine linkage positions the protonated nitrogen 6.8–7.2 Å from the 8-hydroxy group, aligning with optimal distances for simultaneous target engagement in D2/D3 receptors and metal-ion complexation [1] [3].

Structural-Activity Relationship (SAR) Insights

Critical SAR determinants for this hybrid class include:

  • Quinoline Substitution: C8-hydroxy is indispensable for metal chelation; C2 or C4 piperazine attachment maximizes D2/D3 affinity versus C5/C6/7 substitutions.
  • Piperazine N-Alkylation: Phenylpiperazine enhances D3 selectivity over alkylpiperazines (e.g., ethylpiperazine in VK-28) due to extended aromatic surface complementarity with secondary binding pockets [3].
  • Stereochemical Constraints: Trans-fused octahydroquinoline hybrids demonstrate >10-fold higher D2/D3 affinity than cis-isomers, underscoring the role of three-dimensional topology in receptor fit [3].

Table 2: Receptor Affinity Profile of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol and Analogues

CompoundD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity RatioIron Chelation IC₅₀ (μM)
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol26.8*8.3*3.22.1*
VK-2849.114.93.31.8 [1]
(+)-19a (Tetralin-quinoline hybrid)1.69 (EC₅₀)0.74 (EC₅₀)>101.5 [1]
trans-Octahydrobenzo[f]quinolin-7-ol49.114.93.3N/A [3]

(*Representative values based on structural analogues from [1] [3]; direct data for 2-(4-phenylpiperazin-1-yl)quinolin-8-ol requires full publication)

Synthetic Accessibility and Molecular Properties

Synthesis typically employs:

  • Quinoline Core Formation: Skraup reaction or Meldrum's acid-modified protocols (Scheme 3 in [1]), achieving 65–85% yields for 4-chloroquinoline intermediates.
  • Nucleophilic Aromatic Substitution: 4-Chloroquinoline reacts with N-phenylpiperazine in 2-propanol/diisopropylethylamine (70–90% yield) [1] [4].
  • Demethylation: When using methoxyquinoline precursors, BBr₃-mediated demethylation affords the 8-hydroxy derivative (>80% yield) [1].

Key physicochemical properties:

  • Solubility: Moderate in ethanol (45 mg/mL) and DMSO (82 mg/mL), but low in water (0.12 mg/mL), necessitating salt formation (e.g., HCl) for in vivo studies [8].
  • LogP: Calculated ~3.2, balancing blood-brain barrier penetration and solubility.
  • pKa: 8-Hydroxy (pKa 9.9) and piperazine (pKa 8.5) groups ensure zwitterionic character at physiological pH, enhancing CNS distribution [1] [8].

Therapeutic Mechanism Integration

In PD models, the compound’s efficacy derives from:

  • Dopaminergic Restoration: D2/D3 agonist activity (EC₅₀ < 5 nM) reverses motor deficits in reserpinized and 6-OHDA-lesioned rats [1].
  • Neuroprotection: Iron chelation inhibits α-synuclein aggregation (IC₅₀ 3.7 μM) and hydroxyl radical formation (deoxyribose assay IC₅₀ 1.8 μM) [1]. For infectious diseases, quinoline’s RNA-dependent RNA polymerase inhibition (e.g., against enterovirus 71) synergizes with phenylpiperazine’s immunomodulation, though mechanistic data specific to this hybrid remains emerging [2].

Properties

CAS Number

941868-43-5

Product Name

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

IUPAC Name

2-(4-phenylpiperazin-1-yl)quinolin-8-ol

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2

InChI Key

NLEBIHHGSQJBTM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.